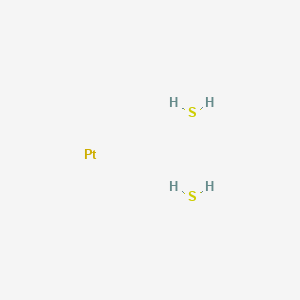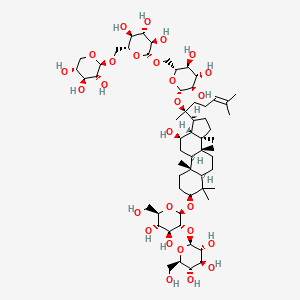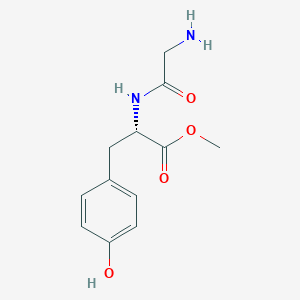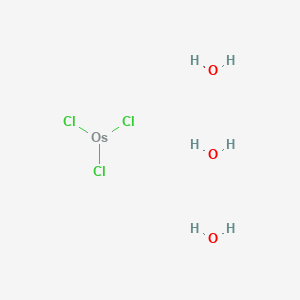
Platinum disulfide
Vue d'ensemble
Description
Platinum disulfide is an inorganic compound with the chemical formula PtS₂. It is a black, semiconducting solid that is insoluble in all solvents . The compound adopts the cadmium iodide structure, composed of sheets of octahedral platinum and pyramidal sulfide centers . This compound is part of the group-10 transition metal dichalcogenides, which are gaining prominence in the field of two-dimensional materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Platinum disulfide can be synthesized through various methods. One common method involves chemical vapor transport using phosphorus as the transport agent . Another method is the thermally assisted conversion process, which involves increasing the vapor pressure of sulfur in a chemical vapor deposition furnace to synthesize this compound thin films . This method allows for scalable and controllable synthesis .
Industrial Production Methods: For industrial production, a time-efficient and scalable method is used to synthesize high-quality thin films of this compound on various substrates . This method involves the use of chemical vapor deposition and other scalable techniques to produce large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Platinum disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur and other chalcogenides. The conditions for these reactions typically involve high temperatures and controlled environments to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce platinum oxides, while reduction reactions may yield elemental platinum .
Applications De Recherche Scientifique
Platinum disulfide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used for its semiconducting properties and high charge-carrier mobility . In biology and medicine, it is being explored for its potential use in biosensors and other diagnostic tools . In industry, this compound is used in the development of electronic devices, optoelectronics, and spintronics .
Mécanisme D'action
The mechanism by which platinum disulfide exerts its effects involves its semiconducting properties and high charge-carrier mobility. The molecular targets and pathways involved include the interaction of this compound with various biological molecules and electronic components . The compound’s unique structure allows it to interact with these targets in a specific and controlled manner .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to platinum disulfide include platinum (II) sulfide (PtS) and other group-10 transition metal dichalcogenides such as platinum diselenide (PtSe₂) and palladium disulfide (PdS₂) .
Uniqueness: This compound is unique due to its high charge-carrier mobility and strongly layer-dependent bandgap . Unlike other similar compounds, this compound has proven to be more challenging to synthesize, which adds to its uniqueness and value in scientific research .
Propriétés
IUPAC Name |
platinum;sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pt.2H2S/h;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWAXBGAZCOMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.S.[Pt] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4PtS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B8086056.png)


![tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride](/img/structure/B8086086.png)
![tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride](/img/structure/B8086087.png)
![1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride](/img/structure/B8086092.png)






![trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B8086157.png)

